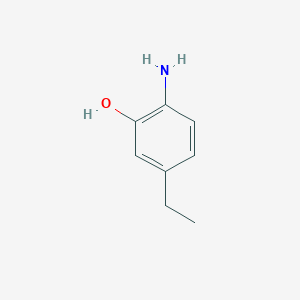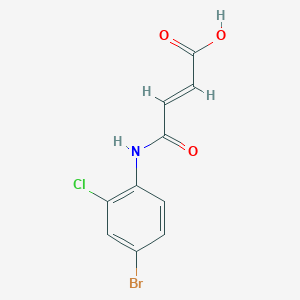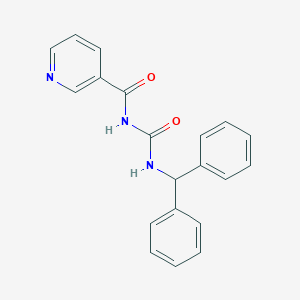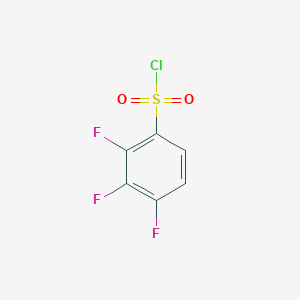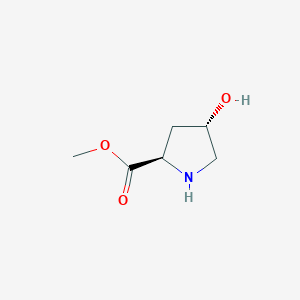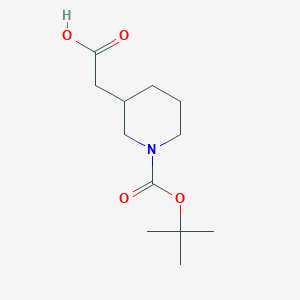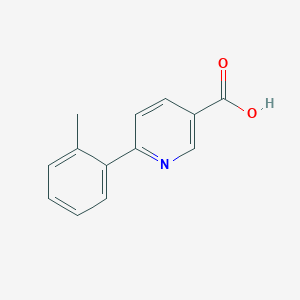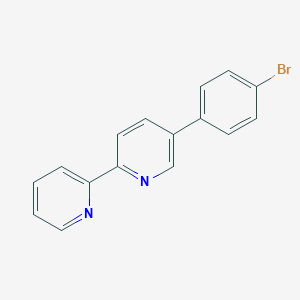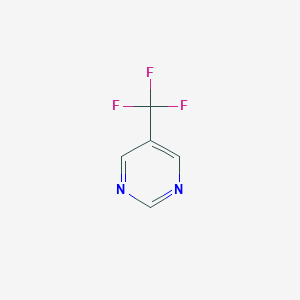
5-(Trifluoromethyl)pyrimidine
概要
説明
Synthesis Analysis
The synthesis of 5-(Trifluoromethyl)pyrimidine and its derivatives can be achieved through various chemical reactions. For example, one study describes the synthesis of trifluoromethylthio-substituted pyrimidines, highlighting the compound's role as a starting material for nucleophilic exchange reactions (Haas & Lieb, 1985). Another approach involves a one-pot synthesis method for creating 5-(Trifluoromethyl)-4,7-dihydro-[1,2,4]-triazolo[1,5-a]pyrimidine derivatives in ionic liquid, showcasing the efficiency and eco-friendliness of this synthesis technique (Tuanjie Li et al., 2011).
Molecular Structure Analysis
The molecular structure of 5-(Trifluoromethyl)pyrimidine derivatives has been extensively studied. For instance, research on the interaction product of 5-trifluoromethyl-pyridine-2-thione with iodine provides insight into the complex's crystal structure, demonstrating the formation of n–σ* complexes and revealing detailed structural characteristics through X-ray diffraction analysis (Chernov'yants et al., 2011).
Chemical Reactions and Properties
5-(Trifluoromethyl)pyrimidine undergoes various chemical reactions, leading to the synthesis of numerous derivatives with unique properties. For example, the synthesis of pyrimidines from 3-trifluoromethylsulfonyl-oxypropeniminium triflates and nitriles demonstrates the compound's reactivity and versatility in creating novel structures (Rahm & Maas, 1996).
科学的研究の応用
1. Synthesis of 5-Trifluoromethyl Pyrimidine Derivatives
- Application Summary: A one-pot multi-component reaction strategy for the selective synthesis of 5-trifluoromethyl pyrimidine derivatives has been established . This method avoids the inherent selectivity challenges in direct pyrimidine trifluoromethylation .
- Methods of Application: The reaction demonstrates tolerance to various functional groups, yielding 5-trifluoromethyl pyrimidine derivatives with up to 80% yields . The practicality of this method has been underscored through scale-up reactions .
- Results or Outcomes: The method resulted in the production of 5-trifluoromethyl pyrimidine derivatives with up to 80% yields .
2. Antifungal, Insecticidal, and Anticancer Activities
- Application Summary: Trifluoromethyl pyrimidine derivatives containing an amide moiety were designed and synthesized through four-step reactions and evaluated for their antifungal, insecticidal, and anticancer properties .
- Methods of Application: The antifungal activities against various fungi at 50 μg/ml were determined by the typical mycelium growth rate method . The synthesized compounds showed moderate insecticidal activities against certain insects at 500 μg/ml . The synthesized compounds indicated certain anticancer activities against various cancer cell lines at 5 μg/ml .
- Results or Outcomes: Some of the title compounds exhibited good in vitro antifungal activities . Meanwhile, the synthesized compounds showed moderate insecticidal activities . In addition, the synthesized compounds indicated certain anticancer activities .
3. Key Structural Motif in Agrochemical and Pharmaceutical Ingredients
- Application Summary: Trifluoromethylpyridine (TFMP) and its derivatives are used as a key structural motif in active agrochemical and pharmaceutical ingredients . The major use of TFMP derivatives is in the protection of crops from pests .
- Methods of Application: The number of chlorine atoms introduced to the pyridine ring can be controlled by changing the molar ratio of chlorine gas and the reaction temperature .
- Results or Outcomes: More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval .
4. Antiviral and Antitumor Agents
Safety And Hazards
5-(Trifluoromethyl)pyrimidine is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as having acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
将来の方向性
Trifluoromethyl pyrimidine derivatives have shown promise in the field of antifungal, insecticidal, and anticancer research . There is scope for further medicinal chemistry optimization to improve the properties without major change in structural features . The development of efficient and new pesticides is still an urgent task for scientific researchers .
特性
IUPAC Name |
5-(trifluoromethyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3F3N2/c6-5(7,8)4-1-9-3-10-2-4/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPCHRGFQWZMVNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=N1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10570845 | |
| Record name | 5-(Trifluoromethyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10570845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Trifluoromethyl)pyrimidine | |
CAS RN |
176214-12-3 | |
| Record name | 5-(Trifluoromethyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10570845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 176214-12-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



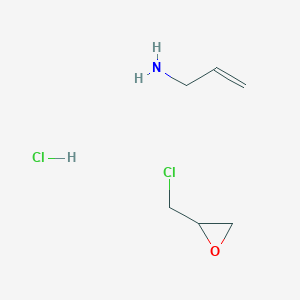
![Methyl (1S,2S,4S)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B70042.png)
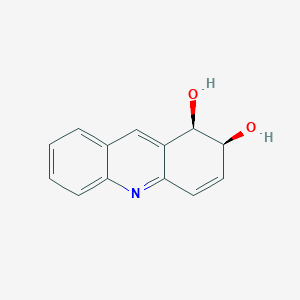
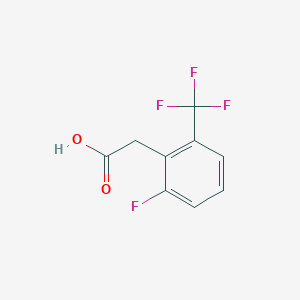
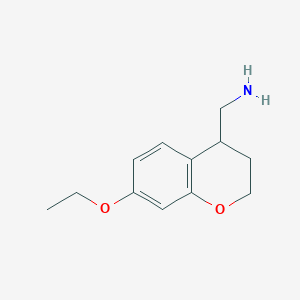
![2-[(2-Chlorobenzyl)oxy]-6-methoxybenzonitrile](/img/structure/B70051.png)
